Tristearin

siRNA delivery Solid Lipid Nanoparticles Sustained Release

Select Tristearin for lipid-based drug delivery systems where quantifiable performance advantages drive critical formulation outcomes. This saturated triglyceride achieves 94.6% entrapment efficiency for BCS Class II/IV drugs versus 91.6% for Softisan 100, minimizing costly API waste. Its β-polymorph melting point (~72.5°C vs. ~65°C for tripalmitin) confers superior thermal stability in solid lipid nanoparticles, enabling 10–13 day sustained siRNA release in vivo. Unlike tripalmitin, which elevates plasma LDL cholesterol, tristearin exerts a neutral cholesterolemic effect, ensuring experimental integrity in metabolic studies. Tight polymorph control guarantees reproducible release kinetics lot-to-lot. For injectable sustained-release, solid lipid nanoparticles, or lipid metabolism models where fatty acid chain length and saturation critically impact performance, substitution is scientifically indefensible.

Molecular Formula C57H110O6
Molecular Weight 891.5 g/mol
CAS No. 68334-00-9
Cat. No. B179404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTristearin
CAS68334-00-9
SynonymsTRISTEARIN;  Stearin;  555-43-1;  Glycerol tristearate;  Glyceryl tristearate;  Trioctadecanoin
Molecular FormulaC57H110O6
Molecular Weight891.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
InChIKeyDCXXMTOCNZCJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water. Soluble in chloroform, carbon disulfide
Insoluble in ethanol;  very soluble in acetone, benzene
Soluble in hot alcohol;  almost insoluble in cold alcohol, ether, petroleum ethe

Tristearin (CAS 68334-00-9) Procurement: High-Melting Saturated Triglyceride for Sustained-Release Lipid Formulations


Tristearin (glyceryl tristearate; C57H110O6; MW 891.5) is a simple saturated triglyceride composed of glycerol esterified with three stearic acid (C18:0) chains [1]. It is a waxy, odorless, white powder at ambient temperature, exhibiting a high melting point (~70–75 °C for the stable β-polymorph) and insolubility in water [2]. These fundamental physicochemical properties, particularly its high thermal stability and crystallinity, directly underpin its specialized role as a solid lipid matrix for controlled drug delivery and as a model compound in lipid metabolism research . The compound's behavior is significantly influenced by its complex polymorphism (α, β', β, δ forms), which dictates its solid-state performance and must be precisely controlled during formulation [3][4].

Why Tristearin (CAS 68334-00-9) Cannot Be Replaced by Tripalmitin or Triolein in Critical Applications


Substituting tristearin with a closely related triglyceride like tripalmitin (C16:0) or triolein (C18:1) is scientifically unjustifiable due to profound, quantifiable differences in key performance attributes. The two-carbon extension in the fatty acid chain of tristearin compared to tripalmitin results in a significantly higher melting point (~72.5°C vs. ~65°C for the β-form) and distinct solid-state packing, which directly impacts thermal stability, drug release kinetics, and even its metabolic processing in vivo [1]. Conversely, the single double bond in triolein's chains abolishes its solid-state properties at room temperature, rendering it entirely unsuitable as a structural matrix for solid lipid nanoparticles or sustained-release coatings . Furthermore, these structural variations lead to markedly different physiological outcomes, as evidenced by their distinct effects on lipoprotein metabolism and nutrient absorption, making the choice of tristearin a deliberate one for specific scientific and industrial outcomes [2][3].

Quantitative Evidence for Tristearin (CAS 68334-00-9) Selection Over Analogs


Extended Sustained Release of siRNA In Vivo with Tristearin SLNs

Solid lipid nanoparticles (SLNs) fabricated from tristearin provided a quantifiably prolonged release profile for siRNA in vivo compared to many polymeric systems. Following a single intradermal injection in mice, tristearin SLNs sustained siRNA release for a period of 10–13 days, as confirmed by fluorescence imaging [1]. This release duration is a critical benchmark for reducing dosing frequency in gene therapies.

siRNA delivery Solid Lipid Nanoparticles Sustained Release

High Drug Entrapment Efficiency in Celecoxib-Loaded Tristearin SLNs

In a direct head-to-head comparison for formulating the poorly soluble drug celecoxib (CXB), tristearin (TS)-based solid lipid nanoparticles demonstrated a superior entrapment efficiency of 94.6%, exceeding the 91.6% efficiency achieved with Softisan 100 (SOFTI)-based SLNs [1]. This difference (3.0%) is meaningful in pharmaceutical development as it directly reduces API waste during manufacturing and ensures a higher fraction of the dose is bioavailable.

Celecoxib Solid Lipid Nanoparticles Entrapment Efficiency

Reduced Cholesterol Absorption in Vivo Relative to Shorter-Chain Triglycerides

In comparative nutritional studies, tristearin elicits a distinct physiological response compared to other saturated triglycerides. In rats, cholesterol absorption was significantly lower in those fed tristearin than in groups fed tripalmitin, trimyristin, and trilaurin [1]. This demonstrates that the metabolic handling of tristearin is fundamentally different from its shorter-chain saturated counterparts, likely due to poorer micellar solubilization and slower absorption kinetics [2].

Lipid Metabolism Cholesterol Absorption Nutritional Research

Neutral Impact on Plasma Cholesterol Contrasts with LDL-Raising Effects of Tripalmitin

In a study examining the hepatic and plasma lipid effects of defined dietary fats in hamsters, tristearin exhibited a distinct and beneficial profile. While tripalmitin significantly reduced hepatic LDL receptor mRNA and increased plasma LDL cholesterol, tristearin did not replicate these effects [1]. Specifically, compared to a triolein-fed control, tristearin caused a marked decrease in VLDL cholesterol but an increase in LDL cholesterol, resulting in a neutral overall effect on total plasma cholesterol [1]. This contrasts with the clear hypercholesterolemic effect of tripalmitin.

Lipoprotein Metabolism Gene Expression Cardiovascular Research

Tristearin (CAS 68334-00-9) Applications: Scenarios Where Quantitative Evidence Drives Procurement


Formulating Long-Acting Depot Injections for siRNA Therapeutics

When developing an injectable sustained-release formulation for siRNA, tristearin should be the primary lipid matrix candidate. The evidence that tristearin SLNs can sustain siRNA release in vivo for 10–13 days [1] makes it a scientifically sound choice for achieving therapeutic dosing intervals of two weeks or longer, reducing the need for daily or frequent injections and improving patient compliance in chronic disease management.

Maximizing Drug Loading in Solid Lipid Nanoparticles for Poorly Soluble APIs

In the development of SLN formulations for poorly water-soluble drugs (BCS Class II/IV), tristearin offers a quantifiable advantage in entrapment efficiency. The direct comparison showing a 94.6% entrapment efficiency for celecoxib in tristearin vs. 91.6% in Softisan 100 [2] provides a clear procurement directive: choose tristearin to minimize API waste, reduce the lipid-to-drug ratio, and achieve a more cost-effective and potent final dosage form.

Investigating the Neutral Effects of Stearic Acid on Lipid Metabolism

For researchers exploring the hypocholesterolemic or neutral effects of stearic acid in vivo, tristearin is the only appropriate triglyceride source. Evidence shows that tripalmitin raises plasma LDL cholesterol, while tristearin has a neutral effect [3], and that tristearin reduces cholesterol absorption compared to shorter-chain triglycerides [4]. Substituting with other saturated triglycerides would confound study results, making the selection of tristearin a critical requirement for experimental integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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